Cas no 50801-29-1 (3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate))
50801-29-1 structure
Product Name:3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate)
CAS-Nr.:50801-29-1
MF:C15H22O10
MW:362.329185962677
CID:366338
PubChem ID:12900791
Update Time:2025-05-28
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a-D-Galactopyranose,1,2-O-(1-methoxyethylidene)-, triacetate (9CI)
- 3,4,6-Tri-O-acetyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate)
- 3,4,6-TRI-O-ACETYL-ALPHA-D-GALACTOPYRANOSE 1,2-(METHYL ORTHOACETATE)
- 3,4,6-Tri-O-acetyl-α
- [(3aR,5R,6S,7S,7aR)-6,7-bis(acetyloxy)-2-methoxy-2-methyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- (3AR,5R,6S,7S,7aR)-5-(acetoxymethyl)-2-methoxy-2-methyltetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diyl diacetate
- 50801-29-1
- 3,4,6-Tri-O-acetyl-?-D-galactopyranose 1,2-(Methyl Orthoacetate)
- [(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- 3,4,6-Tri-O-acetyl-a-D-galactopyranose-1,2-(methyl orthoacetate)
- 3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate)
-
- Inchi: 1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11+,12+,13-,14-,15?/m1/s1
- InChI-Schlüssel: AUVGRVGPAIFPSA-VGSCMHHQSA-N
- Lächelt: O1[C@H](COC(C)=O)[C@@H]([C@@H]([C@@H]2[C@H]1OC(C)(OC)O2)OC(C)=O)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 362.12100
- Monoisotopenmasse: 362.12129689g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 8
- Komplexität: 534
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- Dichte: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 419.1°C at 760 mmHg
- Flammpunkt: 182.5°C
- Brechungsindex: 1.49
- Löslichkeit: Leicht löslich (12 g/l) (25°C),
- PSA: 115.82000
- LogP: -0.12670
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MT04872-1 g |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
50801-29-1 | 1g |
$225.23 | 2023-01-03 | ||
| Biosynth | MT04872-2 g |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
50801-29-1 | 2g |
$404.26 | 2023-01-03 | ||
| Biosynth | MT04872-5 g |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
50801-29-1 | 5g |
$779.65 | 2023-01-03 | ||
| Biosynth | MT04872-10 g |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
50801-29-1 | 10g |
$1,443.80 | 2023-01-03 | ||
| TRC | T764700-50mg |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) |
50801-29-1 | 50mg |
$ 178.00 | 2023-09-05 | ||
| TRC | T764700-250mg |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) |
50801-29-1 | 250mg |
$ 805.00 | 2023-09-05 | ||
| TRC | T764700-1g |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) |
50801-29-1 | 1g |
$ 2283.00 | 2023-09-05 | ||
| A2B Chem LLC | AW55686-1g |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
50801-29-1 | Min. 97% [1H-NMR] | 1g |
$230.00 | 2024-04-19 | |
| A2B Chem LLC | AW55686-2g |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
50801-29-1 | Min. 97% [1H-NMR] | 2g |
$318.00 | 2024-04-19 | |
| A2B Chem LLC | AW55686-5g |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
50801-29-1 | Min. 97% [1H-NMR] | 5g |
$553.00 | 2024-04-19 |
3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate) Verwandte Literatur
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
50801-29-1 (3,4,6-Tri-O-acetyl-a-D-galactopyranose 1,2-(Methyl Orthoacetate)) Verwandte Produkte
- 230953-17-0(4-O-Acetyl-3,6-di-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-1,2-ethylidene-b-D-mannopyranose)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge